Inhibiteur de l'enzyme de conversion de l'angiotensine I (ECA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Angiotensin I-Converting Enzyme (ACE) inhibitors are medicines that help relax the veins and arteries to lower blood pressure . They prevent an enzyme in the body from producing angiotensin 2, a substance that narrows blood vessels, causing high blood pressure and forcing the heart to work harder .

Synthesis Analysis

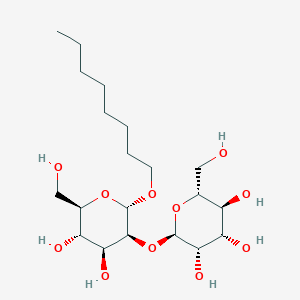

ACE inhibitors can be obtained from various sources. For instance, they can be derived from the hydrolysis of food proteins . A study reported the method for purifying ACE inhibitors from the lees of traditional Chinese rice wine .Molecular Structure Analysis

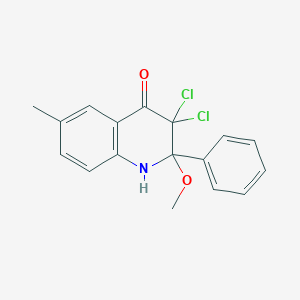

The molecular mechanisms of chloride activation in ACE inhibitors have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .Chemical Reactions Analysis

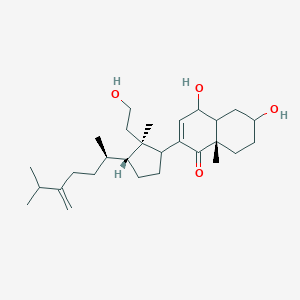

ACE inhibitors produce vasodilation by inhibiting the formation of angiotensin II . This vasoconstrictor is formed by the proteolytic action of renin (released by the kidneys) acting on circulating angiotensinogen to form angiotensin I .Physical and Chemical Properties Analysis

The physical and chemical properties of ACE inhibitors can vary depending on their source and the method of their production .Applications De Recherche Scientifique

Traitement de l'hypertension

L'ECA est une enzyme clé dans la régulation de la pression artérielle périphérique et de l'homéostasie électrolytique . Par conséquent, les inhibiteurs de l'ECA sont considérés comme une cible prometteuse pour le traitement de l'hypertension .

Traitement de l'insuffisance cardiaque congestive

Les inhibiteurs de l'ECA synthétiques ont des applications répandues dans le traitement non seulement de l'hypertension mais aussi de l'insuffisance cardiaque congestive .

Thérapies de la neuropathie diabétique

Les inhibiteurs de l'ECA comme le captopril, le lisinopril et l'énalapril sont utilisés dans le traitement de la neuropathie diabétique .

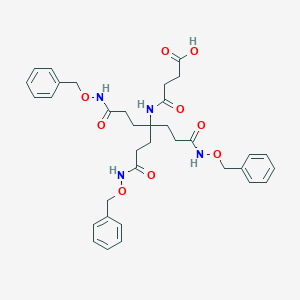

Conception de peptides

Les connaissances acquises de l'étude des inhibiteurs de l'ECA offrent des références théoriques pour comprendre le mécanisme d'action des tri-peptides lors de leur liaison à l'ECA et aident à la conception de tri-peptides plus puissants .

Industrie alimentaire

Les peptides inhibiteurs de l'ECA provenant des aliments suscitent beaucoup d'intérêt de la part des chercheurs . Par exemple, des peptides inhibiteurs de l'ECA riches en proline C-terminale provenant de protéines d'huîtres ont été préparés à l'aide de la chymotrypsine et d'endopeptidases spécifiques de la proline (PSEases) .

Effets secondaires des médicaments

Malgré l'efficacité reconnue des inhibiteurs de l'ECA synthétiques, leurs effets secondaires indésirables associés tels que les éruptions cutanées, la toux sèche et l'angioedème ne peuvent être ignorés . Par conséquent, l'étude des inhibiteurs de l'ECA implique également l'investigation de ces effets secondaires et le développement d'alternatives plus sûres.

Mécanisme D'action

Target of Action

The primary target of Angiotensin I-Converting Enzyme (ACE) Inactivators is the Angiotensin I-Converting Enzyme (ACE) itself . ACE is a key enzyme in the regulation of peripheral blood pressure and electrolyte homeostasis . It is considered a promising target for the treatment of hypertension .

Pharmacokinetics

The pharmacokinetics of ACE Inactivators can vary depending on the specific compound. In general, these drugs are well-absorbed and have good bioavailability . They are metabolized in the liver and excreted in the urine . The half-life of these drugs can range from a few hours to more than a day, allowing for once-daily dosing in many cases .

Result of Action

The primary result of ACE Inactivation is a reduction in blood pressure . By preventing the formation of angiotensin II, ACE Inactivators promote the relaxation of blood vessels, which reduces blood pressure and eases the workload on the heart . This can help prevent heart attacks, strokes, and kidney problems .

Action Environment

The action of ACE Inactivators can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of some ACE Inactivators . Additionally, certain medical conditions, such as kidney or liver disease, can affect how these drugs are metabolized and excreted . It’s also worth noting that ACE Inactivators can interact with other medications, potentially affecting their efficacy and safety .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .

Cellular Effects

The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .

Dosage Effects in Animal Models

In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .

Metabolic Pathways

The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.

Subcellular Localization

The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .

Propriétés

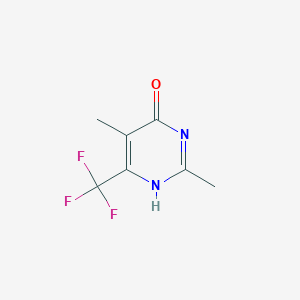

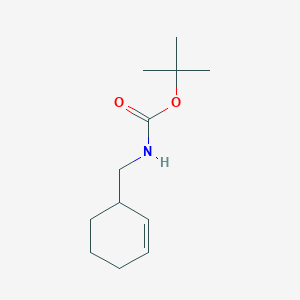

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAPTZAOPMWDRV-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)